N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, imparts it with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituents at specific positions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide
Properties
Molecular Formula |
C19H13F3N4OS2 |
---|---|
Molecular Weight |
434.5g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H13F3N4OS2/c1-28-14-6-3-2-5-11(14)24-18(27)13-10-17-23-12(15-7-4-8-29-15)9-16(19(20,21)22)26(17)25-13/h2-10H,1H3,(H,24,27) |
InChI Key |
XBMMIQUHJJRCGQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.